Cas no 1871583-65-1 (benzyl pent-1-yn-3-ylcarbamate)

benzyl pent-1-yn-3-ylcarbamate structure
1871583-65-1 structure
商品名:benzyl pent-1-yn-3-ylcarbamate
CAS番号:1871583-65-1
MF:C13H15NO2
メガワット:217.263703584671
CID:6442412

benzyl pent-1-yn-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl pent-1-yn-3-ylcarbamate
    • Carbamic acid, N-(1-ethyl-2-propyn-1-yl)-, phenylmethyl ester
    • インチ: 1S/C13H15NO2/c1-3-12(4-2)14-13(15)16-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3,(H,14,15)
    • InChIKey: MXLGTGPKNFECIH-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CC)C#C

じっけんとくせい

  • 密度みつど: 1.079±0.06 g/cm3(Predicted)
  • ふってん: 345.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 11.13±0.46(Predicted)

benzyl pent-1-yn-3-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6248356-0.5g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
0.5g
$1357.0 2023-05-25
Enamine
EN300-6248356-2.5g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
2.5g
$2771.0 2023-05-25
Enamine
EN300-6248356-10.0g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
10g
$6082.0 2023-05-25
Enamine
EN300-6248356-1.0g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
1g
$1414.0 2023-05-25
Enamine
EN300-6248356-0.1g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
0.1g
$1244.0 2023-05-25
Enamine
EN300-6248356-0.25g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
0.25g
$1300.0 2023-05-25
Enamine
EN300-6248356-0.05g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
0.05g
$1188.0 2023-05-25
Enamine
EN300-6248356-5.0g
benzyl N-(pent-1-yn-3-yl)carbamate
1871583-65-1
5g
$4102.0 2023-05-25

benzyl pent-1-yn-3-ylcarbamate 関連文献

benzyl pent-1-yn-3-ylcarbamateに関する追加情報

Benzyl pent-1-yn-3-ylcarbamate: A Versatile Compound for Pharmaceutical Applications

Benzyl pent-1-yn-3-ylcarbamate, with the chemical identifier CAS No. 1871583-65-1, represents a unique class of organic compounds that have garnered significant attention in the pharmaceutical and chemical industries. This molecule, characterized by its structural features of a benzyl group attached to a pent-1-yn-3-ylcarbamate moiety, exhibits potential for applications in drug discovery, synthetic chemistry, and material science. The pent-1-yn-3-yl functional group, a terminal alkyne derivative, contributes to the molecule's reactivity and utility in various chemical transformations. Meanwhile, the carbamate functionality introduces polar characteristics, making it a valuable scaffold for designing bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of pent-1-yn-3-ylcarbamate derivatives in the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like Benzyl pent-1-yn-3-ylcarbamate can serve as precursors for the synthesis of bioactive molecules with enhanced pharmacokinetic properties. The carbamate group's ability to modulate enzyme activity, particularly in serine proteases, has been a focal point of recent research. This has led to renewed interest in exploring the therapeutic potential of pent-1-yn-3-ylcarbamate in diseases involving protease dysregulation.

The pent-3-yl chain in Benzyl pent-1-yn-3-ylcarbamate plays a critical role in determining the compound's physical and chemical properties. The terminal alkyne functionality, particularly the pent-1-yn segment, enables the molecule to participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This property has been leveraged in the development of bioconjugates for targeted drug delivery systems. A 2024 review in Bioorganic & Medicinal Chemistry Letters emphasized the utility of pent-1-yn-3-ylcarbamate derivatives in creating multifunctional drug carriers with improved solubility and stability.

From a synthetic perspective, the preparation of Benzyl pent-1-yn-3-ylcarbamate involves a series of well-established organic reactions. The carbamate functionality is typically introduced through the reaction of an amine with a diacid chloride, while the pent-1-yn-3-yl moiety can be synthesized via alkyne coupling techniques. A 2023 paper in Organic Letters described a novel method for the efficient synthesis of pent-1-yn-3-ylcarbamate derivatives using catalytic cross-coupling strategies. This approach not only improves yield but also reduces the environmental impact of the synthesis process.

The biological activity of Benzyl pent-1-yn-3-ylcarbamate has been evaluated in several preclinical studies. Research published in Drug Discovery Today in 2023 reported that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. The carbamate group's ability to form hydrogen bonds with protein targets makes it a promising scaffold for the development of enzyme inhibitors. Additionally, the pent-1-yn-3-yl chain has been shown to influence the molecule's membrane permeability, a critical factor in drug absorption and distribution.

Recent advances in computational chemistry have enabled the prediction of Benzyl pent-1-yn-3-ylcarbamate's behavior in biological systems. Molecular docking studies have identified potential binding sites for this compound in various protein targets, including kinases and GPCRs. A 2024 study in Journal of Chemical Information and Modeling used machine learning algorithms to predict the compound's activity against a panel of drug targets, highlighting its potential as a lead molecule for further optimization.

The pent-1-yn-3-yl functionality in Benzyl pent-1-yn-3-ylcarbamate also offers opportunities for functionalization. Researchers have explored the use of alkyne groups in the development of prodrugs that are activated under specific physiological conditions. A 2023 article in Advanced Drug Delivery Reviews discussed how the pent-1-yn-3-yl chain can be modified to enhance the compound's solubility and reduce toxicity, making it suitable for oral administration.

From an industrial perspective, the scalability of Benzyl pent-1-yn-3-ylcarbamate synthesis is a key consideration. Green chemistry principles have been increasingly applied to the production of this compound, with a focus on reducing waste and energy consumption. A 2024 paper in Green Chemistry described an environmentally friendly method for synthesizing pent-1-yn-3-ylcarbamate derivatives using biocatalytic approaches, which aligns with the growing demand for sustainable chemical processes.

The carbamate functionality in Benzyl pent-1-yn-3-ylcarbamate also has applications beyond pharmaceuticals. In the field of materials science, carbamate-based polymers are being investigated for their use in biodegradable films and coatings. A 2023 study in ACS Sustainable Chemistry & Engineering explored the use of pent-1-yn-3-ylcarbamate derivatives in the development of eco-friendly materials with tunable mechanical properties.

Despite its promising properties, the development of Benzyl pent-1-yn-3-ylcarbamate as a therapeutic agent faces several challenges. One of the primary hurdles is optimizing the compound's pharmacokinetic profile to ensure adequate bioavailability and minimal side effects. Additionally, the potential for off-target effects must be carefully evaluated through extensive in vitro and in vivo studies. A 2024 review in Pharmaceutical Research highlighted the importance of structure-activity relationship (SAR) studies in refining the design of pent-1-yn-3-ylcarbamate derivatives for clinical applications.

In conclusion, Benzyl pent-1-yn-3-ylcarbamate (CAS No. 1871583-65-1) represents a versatile scaffold with significant potential in various scientific disciplines. Its unique combination of a pent-1-yn-3-yl chain and carbamate functionality makes it a valuable candidate for further research and development. As the field of medicinal chemistry continues to evolve, the exploration of pent-1-yn-3-ylcarbamate derivatives is likely to yield new insights and innovations in drug discovery and synthetic chemistry.

Recent studies have also explored the use of Benzyl pent-1-yn-3-ylcarbamate in the development of nanomedicines. The carbamate group's ability to interact with biological membranes has been leveraged in the creation of targeted drug delivery systems. A 2023 paper in Nano Letters demonstrated that pent-1-yn-3-ylcarbamate-based nanoparticles can effectively deliver therapeutic agents to specific cellular compartments, enhancing treatment efficacy while minimizing systemic toxicity.

The pent-1-yn-3-yl functionality in Benzyl pent-1-yn-3-ylcarbamate has also been studied for its role in photodynamic therapy (PDT). Researchers have investigated the ability of this compound to generate reactive oxygen species (ROS) under light irradiation, which can be used to selectively destroy cancer cells. A 2024 study in Photochemical & Photobiological Sciences reported that pent-1-yn-3-ylcarbamate derivatives can be functionalized with photosensitizer groups to enhance their therapeutic potential in PDT applications.

From a synthetic chemistry standpoint, the carbamate functionality in Benzyl pent-1-yn-3-ylcarbamate has been explored for its reactivity in various chemical transformations. The ability of the carbamate group to undergo hydrolysis, amidation, and esterification reactions has been utilized in the design of multifunctional molecules. A 2023 article in Chemical Communications described a novel method for the selective modification of pent-1-yn-3-ylcarbamate derivatives, which could have applications in the development of smart materials and drug delivery systems.

As the demand for sustainable and efficient chemical processes continues to grow, the development of Benzyl pent-1-yn-3-ylcarbamate is likely to play a significant role in various industries. Its unique chemical properties and potential applications in pharmaceuticals, materials science, and nanotechnology make it an exciting area of research for scientists and engineers alike.

Finally, the ongoing exploration of Benzyl pent-1-yn-3-ylcarbamate and its derivatives is expected to lead to new discoveries and innovations in the scientific community. As researchers continue to uncover the full potential of this compound, its impact on various fields is likely to expand, paving the way for future advancements in science and technology.

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